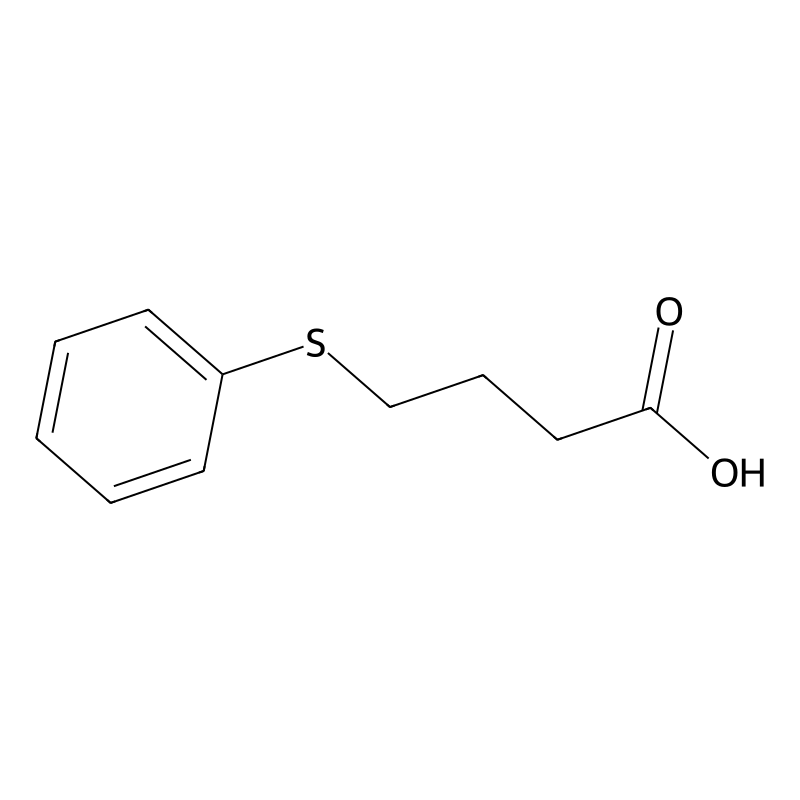

4-(Phenylsulfanyl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(Phenylsulfanyl)butanoic acid is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the scientific literature for its preparation, with variations in starting materials and reaction conditions []. These methods typically involve the reaction of a phenyl thiol with a four-carbon chain containing a carboxylic acid functional group.

Potential Biological Activities:

While the specific biological activities of 4-(phenylsulfanyl)butanoic acid itself haven't been extensively studied, its structural similarity to other biologically active compounds has led to some research interest.

- Antimicrobial activity: The presence of the phenylthio group, a common functional group found in various antibiotics, suggests potential antimicrobial properties []. However, dedicated research on the specific antimicrobial activity of 4-(phenylsulfanyl)butanoic acid is scarce.

- Enzyme inhibition: The carboxylic acid group can participate in hydrogen bonding interactions with various biomolecules, including enzymes. This raises the possibility that 4-(phenylsulfanyl)butanoic acid could act as an enzyme inhibitor, although specific targets and mechanisms haven't been explored in detail [].

Applications in Material Science:

The molecule's structure suggests potential applications in material science, particularly in the development of new functional materials.

- Ligand design: The carboxylic acid group can be used to coordinate with metal ions, making 4-(phenylsulfanyl)butanoic acid a potential candidate for the design of new ligands for various applications.

- Self-assembling molecules: The combination of the hydrophobic phenyl group and the hydrophilic carboxylic acid group could lead to self-assembly properties, making the molecule interesting for the development of new supramolecular structures.

4-(Phenylsulfanyl)butanoic acid, with the chemical formula C₁₀H₁₂O₂S, is an organic compound characterized by a butanoic acid backbone substituted with a phenylsulfanyl group. This compound is notable for its unique structure, which includes a sulfur atom bonded to a phenyl group, contributing to its chemical reactivity and potential biological activity. It is also known by its CAS number 52162-05-7 and has various applications in synthetic organic chemistry and pharmaceuticals .

- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of thioether derivatives.

- Oxidation: The sulfur atom can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.

These reactions highlight the versatility of 4-(Phenylsulfanyl)butanoic acid in synthetic pathways .

The synthesis of 4-(Phenylsulfanyl)butanoic acid can be achieved through several methods:

- Direct Sulfanylation: This involves the reaction of butanoic acid with a phenylthiol in the presence of a dehydrating agent or catalyst.

- Grignard Reaction: A Grignard reagent derived from phenylmagnesium bromide can react with butyric acid derivatives to introduce the phenylsulfanyl group.

- Thioether Formation: Starting from butanoic acid derivatives, thioethers can be formed by reacting with phenylsulfonyl chloride under basic conditions.

These methods highlight the compound's accessibility for research and industrial purposes .

4-(Phenylsulfanyl)butanoic acid finds utility in various fields:

- Pharmaceutical Development: Its potential biological activities make it a candidate for further drug development.

- Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may be explored for use in developing novel materials due to its unique chemical properties.

The versatility of this compound underscores its significance in both academic research and industrial applications .

Interaction studies involving 4-(Phenylsulfanyl)butanoic acid are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that:

- The compound may interact with various biomolecules, influencing enzymatic activities or receptor binding.

- Its thioether functionality could play a role in redox reactions within biological systems.

Further research is necessary to elucidate these interactions fully and understand their implications for pharmacology and toxicology .

Several compounds share structural similarities with 4-(Phenylsulfanyl)butanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-(Methylthio)butanoic acid | Thioether | Contains a methylthio group instead of phenyl |

| 2-Amino-4-(phenylsulfanyl)butanoic acid | Amino Acid Derivative | Contains an amino group, enhancing biological activity |

| 4-(Phenylthio)butanoic acid | Thioether | Similar sulfur functionality but different positioning |

| 4-(Sulfophenyl)butanoic acid | Sulfonated Compound | Contains a sulfonate group, differing in reactivity |

The unique combination of the phenylsulfanyl group and butanoic acid structure distinguishes 4-(Phenylsulfanyl)butanoic acid from these similar compounds, potentially leading to distinct chemical behaviors and biological activities .